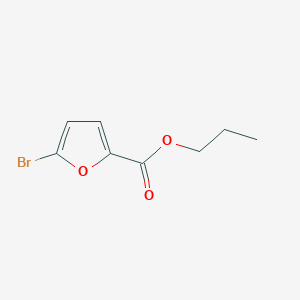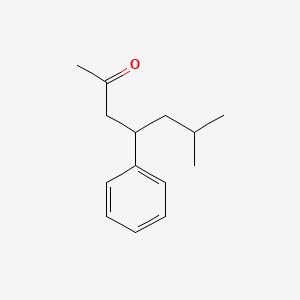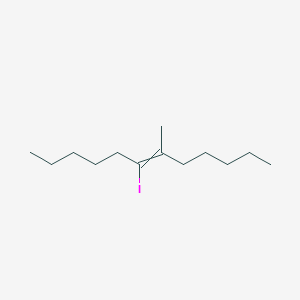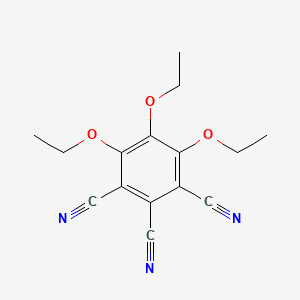![molecular formula C15H15IN2O2 B14316174 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide CAS No. 109450-79-5](/img/structure/B14316174.png)
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide is a chemical compound with the molecular formula C15H15IN2O2 and a molecular weight of 382.196 g/mol . This compound is known for its unique structure, which includes a pyridinium ion core substituted with an ethyl group and a nitrophenyl ethenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide typically involves the following steps :
Starting Materials: The synthesis begins with 4-picoline (CAS#108-89-4), 3-nitrobenzaldehyde (CAS#99-61-6), and ethyl iodide (CAS#75-03-6).
Reaction Conditions: The reaction involves the condensation of 4-picoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl iodide to yield the final product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS).
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its nitrophenyl group is particularly important for its biological activity, as it can participate in redox reactions and form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as :
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar pyridinium ion core but lacks the nitrophenyl group, resulting in different chemical and biological properties.
1-Ethyl-4-(3-nitrostyryl)pyridinium iodide: This compound is structurally similar but has variations in the positioning of the nitro group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109450-79-5 |
|---|---|
Molekularformel |
C15H15IN2O2 |
Molekulargewicht |
382.20 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15N2O2.HI/c1-2-16-10-8-13(9-11-16)6-7-14-4-3-5-15(12-14)17(18)19;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JKMWSUGMPMZJER-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)

![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)






![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)

